molecular formula C17H19NO4S B13131382 Ethyl(R)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate

Ethyl(R)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate

Cat. No.: B13131382
M. Wt: 333.4 g/mol
InChI Key: VJXHDZRODBOXNZ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of an ethyl ester group, a sulfonamide group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate typically involves the following steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-methylbenzenesulfonyl chloride with an appropriate amine to form the sulfonamide intermediate.

    Formation of the Phenylacetate Intermediate: The next step involves the esterification of phenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid to form ethyl phenylacetate.

    Coupling Reaction: The final step involves the coupling of the sulfonamide intermediate with the ethyl phenylacetate under basic conditions to form Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate.

Industrial Production Methods

Industrial production of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis of Intermediates: Large-scale production of the sulfonamide and phenylacetate intermediates.

    Optimization of Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

    Purification and Isolation: Purification of the final product using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups.

    Reduction: Reduction reactions can occur at the sulfonamide group, leading to the formation of amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include hydroxide ions and amines.

Major Products Formed

    Oxidation: Oxidation of the phenyl group can lead to the formation of phenolic compounds.

    Reduction: Reduction of the sulfonamide group can lead to the formation of primary or secondary amines.

    Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a precursor to active pharmaceutical ingredients.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The phenylacetate moiety can interact with cellular membranes and receptors, affecting cellular signaling pathways.

Comparison with Similar Compounds

Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate can be compared with other similar compounds, such as:

    Ethyl®-2-((4-chlorophenyl)sulfonamido)-2-phenylacetate: Similar structure but with a chlorine substituent instead of a methyl group.

    Ethyl®-2-((4-methoxyphenyl)sulfonamido)-2-phenylacetate: Similar structure but with a methoxy substituent instead of a methyl group.

    Ethyl®-2-((4-nitrophenyl)sulfonamido)-2-phenylacetate: Similar structure but with a nitro substituent instead of a methyl group.

The uniqueness of Ethyl®-2-((4-methylphenyl)sulfonamido)-2-phenylacetate lies in its specific substituents, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C17H19NO4S/c1-3-22-17(19)16(14-7-5-4-6-8-14)18-23(20,21)15-11-9-13(2)10-12-15/h4-12,16,18H,3H2,1-2H3/t16-/m1/s1

InChI Key

VJXHDZRODBOXNZ-MRXNPFEDSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.